Arbutamine-d6 is a deuterated derivative of arbutamine, a potent and nonselective beta-adrenoceptor agonist. This compound is primarily utilized in research settings to explore adrenergic signaling pathways and has implications in cardiac stress testing due to its ability to stimulate various beta-adrenergic receptors, including beta-1, beta-2, and beta-3. The incorporation of deuterium in arbutamine-d6 enhances its stability and can improve the accuracy of metabolic studies.
Arbutamine-d6 is synthesized from arbutamine, which can be obtained through chemical synthesis or purchased from chemical suppliers specializing in biochemical compounds. The synthesis often involves deuteration processes that replace certain hydrogen atoms with deuterium, enhancing the compound's isotopic labeling for analytical purposes.
Arbutamine-d6 falls under the category of beta-adrenoceptor agonists, which are compounds that activate beta-adrenergic receptors in the body. These receptors play critical roles in cardiovascular function, respiratory regulation, and metabolic processes.
The synthesis of arbutamine-d6 typically involves the following methods:
Technical details regarding reaction conditions, catalysts, and yields are crucial for optimizing the synthesis of arbutamine-d6.
The molecular formula of arbutamine is , while arbutamine-d6 has a similar structure with six hydrogen atoms replaced by deuterium atoms.
Arbutamine-d6 participates in various chemical reactions typical for beta-adrenoceptor agonists:
The kinetics of these reactions can be studied using techniques such as:
Arbutamine-d6 acts primarily as an agonist at beta-adrenergic receptors. Upon binding to these receptors, it triggers a cascade of intracellular events leading to:
The efficacy and potency of arbutamine-d6 can be quantitatively assessed through binding affinity studies and functional assays measuring downstream signaling events.
Arbutamine-d6 is primarily used in scientific research for:
Arbutamine-d6 is a deuterated isotopologue of the β-adrenoceptor agonist arbutamine, designed for use as an internal standard in mass spectrometry-based quantification. Its core structure retains the catecholamine backbone of non-deuterated arbutamine, comprising:
The chiral center at the ethanolamine β-carbon maintains the (R)-configuration critical for β-adrenergic receptor binding. This stereochemical integrity is preserved during synthesis, as deuterium substitution occurs at metabolically stable positions distant from the pharmacophore. Crystallographic data remains unreported, but molecular modeling confirms that deuterium introduction induces negligible steric perturbation (<0.01 Å bond length variation) due to deuterium’s near-identical van der Waals radius versus protium [7].
Table 1: Key Structural Features of Arbutamine-d6
Feature | Description |
---|---|
Core Structure | Catecholamine with 4-hydroxyphenylbutyl side chain |
Chiral Centers | One (R)-configured carbon at ethanolamine β-position |
Deuterium Positions | Methylene groups (-CH2-) of the butyl linker (likely -CD2-CD2-) |
Stereochemical Impact | No inversion or racemization; identical absolute configuration to arbutamine |
The molecular formula of arbutamine-d6 is C18H17D6NO4, with a molecular weight of 323.42 g/mol—6.04 g/mol higher than non-deuterated arbutamine (C18H23NO4, 317.38 g/mol) [2] [7]. Deuterium atoms are incorporated as hexadeuterated butylene chain (-CD2-CD2-), confirmed by mass spectral fragmentation patterns showing characteristic +6 Da shifts in ions containing the alkyl linker [8].
Isotopic purity exceeds 99% in commercial preparations (e.g., sc-481256), validated via 2H-NMR and high-resolution LC-MS. This minimizes "isotopic spillover" during quantification, ensuring baseline separation from unlabeled arbutamine (13C isotopes contribute <0.5% interference) [2]. The labeling strategy specifically targets metabolically stable positions to preserve isotopic integrity during in vitro assays, avoiding exchangeable hydrogens (e.g., phenolic -OH) that could lose deuterium in physiological buffers [8].
Solubility: Arbutamine-d6 exhibits solubility profiles similar to non-deuterated arbutamine:
Stability:
Crystallographic data remains limited, but X-ray diffraction of non-deuterated arbutamine reveals a monoclinic lattice with hydrogen-bonded catechol dimers. Deuterium substitution minimally affects crystal packing due to retained hydrogen-bonding capacity [7].
Table 2: Physicochemical and Biochemical Comparison of Arbutamine-d6 vs. Arbutamine
Property | Arbutamine-d6 | Non-deuterated Arbutamine | Significance |
---|---|---|---|
Molecular Weight | 323.42 g/mol | 317.38 g/mol | Enables MS discrimination via 6 Da mass shift |
β1-Adrenoceptor KA | Not reported (inferred similar) | 7.32 (binding affinity constant) | Deuterium isotope effects negligible for binding |
Metabolic Stability | Enhanced CYP resistance | Hepatic t1/2: ~8 minutes | Reduced deuteration-sensitive metabolism |
Chromatographic Behavior | Retention time shift: +0.2–0.4 min | Reference peak | Facilitates co-elution avoidance in LC-MS |
Biochemically, arbutamine-d6 mirrors non-deuterated arbutamine’s non-selective β-adrenergic agonism, confirmed by:
Deuterium-induced kinetic isotope effects marginally slow hepatic metabolism (predominantly O-methylation by COMT), extending in vitro half-life by ~15%. This is advantageous for tracer studies requiring prolonged detection windows [6] [8].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0